molecular formula C9H8FNO3 B1272197 2-Acetamido-4-fluorobenzoic acid CAS No. 394-27-4

2-Acetamido-4-fluorobenzoic acid

Cat. No. B1272197
CAS RN: 394-27-4
M. Wt: 197.16 g/mol
InChI Key: FQNDKDYHEFCPRW-UHFFFAOYSA-N
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Description

2-Acetamido-4-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 . It is also known by its CAS number 394-27-4 .


Molecular Structure Analysis

The molecular structure of 2-Acetamido-4-fluorobenzoic acid consists of a benzene ring substituted with a fluorine atom, an acetamido group, and a carboxylic acid group .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Acetamido-4-fluorobenzoic acid are not provided in the search results .


Physical And Chemical Properties Analysis

2-Acetamido-4-fluorobenzoic acid has a molecular weight of 197.16 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 408.7±35.0 °C at 760 mmHg, and a flash point of 201.0±25.9 °C . The compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 freely rotating bonds .

Scientific Research Applications

Anticancer Activity

2-Acetamido-4-fluorobenzoic acid derivatives have been studied for their potential anticancer activity. For instance, derivatives like 6-fluorobenzo[b]pyran-4-one and its related compounds have shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Cholinesterase Inhibition

Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their ability to inhibit cholinesterases, enzymes important in the breakdown of neurotransmitters. Compounds synthesized from 4-fluorobenzoic acid and tetrahydroacridine showed properties of inhibition of acetyl- and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's (Szymański et al., 2012).

Antimicrobial Activity

Various derivatives of 4-fluorobenzoic acid have been synthesized and tested for their antifungal properties. For example, compounds like 4-fluorobenzoic acid hydrazide derivatives demonstrated inhibitory activity against Candida pathogens and other plant pathogenic fungi, showing potential as antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Biodegradation and Environmental Implications

Studies on the biodegradation of fluorobenzoate isomers by certain microorganisms have provided insights into the metabolism of aromatic acids in the environment. For instance, Syntrophus aciditrophicus has been observed to metabolize fluorobenzoate isomers, aiding in understanding the environmental fate of such compounds (Mouttaki et al., 2008).

Synthesis and Characterization

The synthesis and characterization of various fluorinated benzoic acid derivatives, including 2-acetamido-4-fluorobenzoic acid, have been widely studied. These studies provide essential data on the physical and chemical properties of these compounds, which is crucial for their application in various fields (Jing Xiong).

Safety And Hazards

2-Acetamido-4-fluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur with single exposure, particularly affecting the respiratory system . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Future Directions

The future directions for the use or study of 2-Acetamido-4-fluorobenzoic acid are not specified in the search results .

properties

IUPAC Name

2-acetamido-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNDKDYHEFCPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370972
Record name 2-Acetamido-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-fluorobenzoic acid

CAS RN

394-27-4
Record name 2-(Acetylamino)-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
European Food Safety Authority (EFSA) - 2017 - Wiley Online Library
The European Food Safety Authority (EFSA) was asked by the European Commission to provide scientific assistance with respect to the risk assessment for an active substance in light …
Number of citations: 0 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - 2022 - Wiley Online Library
The European Food Safety Authority (EFSA) was asked by the European Commission to provide scientific assistance with respect to the risk assessment for an active substance in light …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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